molecular formula C13H19N3O3 B2563454 2-Methoxy-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone CAS No. 2034525-03-4

2-Methoxy-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

Cat. No. B2563454
CAS RN: 2034525-03-4
M. Wt: 265.313
InChI Key: TTYKQPLACKXLDQ-UHFFFAOYSA-N
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Description

2-Methoxy-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a white crystalline powder that is soluble in water and organic solvents. MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research into the condensation of ketones with N,N-dimethylformamide dimethyl acetal has demonstrated an effective approach to heterocyclization, yielding isoflavones and other heterocycles like diarylisoxazole, diarylpyrazoles, and diaryl-substituted 2-aminopyrimidines in good yields. This method highlights the potential of ketone derivatives in synthesizing diverse heterocyclic compounds which are crucial in drug development and material science (Moskvina, Shilin, & Khilya, 2015).

Antimicrobial Activity

The synthesis of pyrimidine derivatives has shown significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. This research underlines the critical role of pyrimidine and piperidine derivatives in creating compounds that could address the growing issue of antibiotic resistance (Al-Masoudi, Mohmmed, Abass, & Al-Masoudi, 2015).

Catalytic Applications

Palladium(II) complexes involving pyridyl imine ligands have been identified as efficient catalysts for the methoxycarbonylation of olefins, demonstrating the compound's relevance in catalysis. This application is pivotal in the synthesis of esters, which are fundamental in various industrial processes, including the production of plastics, solvents, and pharmaceuticals (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).

Corrosion Inhibition

Schiff bases derived from pyrimidine have been evaluated as corrosion inhibitors for carbon steel in acidic environments. The efficacy of these compounds in protecting industrial materials from corrosion can significantly impact maintenance costs and equipment lifespan in various sectors, including construction and petroleum industries (Hegazy, Hasan, Emara, Bakr, & Youssef, 2012).

properties

IUPAC Name

2-methoxy-1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-10-14-6-5-12(15-10)19-11-4-3-7-16(8-11)13(17)9-18-2/h5-6,11H,3-4,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYKQPLACKXLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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